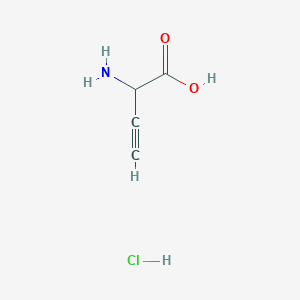

2-Aminobut-3-ynoic acid hydrochloride

Beschreibung

BenchChem offers high-quality 2-Aminobut-3-ynoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Aminobut-3-ynoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C4H6ClNO2 |

|---|---|

Molekulargewicht |

135.55 g/mol |

IUPAC-Name |

2-aminobut-3-ynoic acid;hydrochloride |

InChI |

InChI=1S/C4H5NO2.ClH/c1-2-3(5)4(6)7;/h1,3H,5H2,(H,6,7);1H |

InChI-Schlüssel |

IWOFBVWGVMEBFC-UHFFFAOYSA-N |

Kanonische SMILES |

C#CC(C(=O)O)N.Cl |

Herkunft des Produkts |

United States |

An In-depth Technical Guide to (S)-2-Aminobut-3-ynoic Acid Hydrochloride: A Versatile Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of (S)-2-aminobut-3-ynoic acid hydrochloride, a unique non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. Its distinctive chemical architecture, featuring a terminal alkyne moiety, imparts novel reactivity and conformational constraints, making it a valuable tool for designing sophisticated therapeutic agents and research probes. This document will delve into the core chemical and physical properties of this compound, explore its synthesis and reactivity, and detail its applications, particularly as an enzyme inhibitor.

Molecular Architecture and Physicochemical Profile

(S)-2-Aminobut-3-ynoic acid hydrochloride is an organic compound whose structure is characterized by a four-carbon backbone.[1] It possesses a terminal triple bond (alkyne), an amine group at the second carbon (the alpha-carbon), and a carboxylic acid function.[1] The hydrochloride salt form enhances its aqueous solubility, a crucial attribute for many biological and chemical applications.[1]

The presence of a chiral center at the C2 position gives rise to two enantiomers. This guide focuses on the (S)-enantiomer, which is often the biologically relevant form. The IUPAC name for this compound is (2S)-2-aminobut-3-ynoic acid;hydrochloride.[2]

Key Identifiers and Properties

A summary of the key chemical identifiers and computed physical properties of (S)-2-aminobut-3-ynoic acid hydrochloride is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C4H6ClNO2 | [1][2] |

| Molecular Weight | 135.55 g/mol | [1][2] |

| IUPAC Name | (2S)-2-aminobut-3-ynoic acid;hydrochloride | [2] |

| Canonical SMILES | C#CN.Cl | [2] |

| InChI Key | IWOFBVWGVMEBFC-DFWYDOINSA-N | [1][2] |

| CAS Number | 1956434-80-2 | [2] |

| Appearance | Off-white to pale-yellow solid | [3] |

| Purity | ≥95% | [3] |

| Storage Temperature | Room temperature, sealed in dry conditions | [3] |

Synthesis and Reactivity: The Power of the Alkyne

The synthetic accessibility of (S)-2-aminobut-3-ynoic acid hydrochloride is a key factor in its widespread use. Several synthetic strategies have been developed, with a significant focus on achieving high enantiomeric purity.

Synthetic Approaches

Asymmetric synthesis is paramount to obtaining the desired (S)-enantiomer.[1] Common strategies include the use of chiral auxiliaries, which guide the stereochemical outcome of the reaction, and catalytic enantioselective methods that employ chiral transition metal complexes.[1] These advanced techniques offer improved atom economy and scalability over older methods that often resulted in racemic mixtures and low yields.[1]

A generalized workflow for the synthesis is depicted below:

Caption: Generalized synthetic workflow for (S)-2-aminobut-3-ynoic acid hydrochloride.

Unique Reactivity Profile

The terminal alkyne group in (S)-2-aminobut-3-ynoic acid hydrochloride is the cornerstone of its chemical versatility. This functional group opens up a vast landscape of chemical transformations that are not possible with its saturated or olefinic counterparts.[1]

Key reactions include:

-

Cycloaddition Reactions: The alkyne can participate in [2+2] and [3+2] cycloadditions, providing access to a variety of strained ring systems and heterocycles.[1]

-

Metal-Catalyzed Couplings: It readily undergoes palladium- or copper-catalyzed coupling reactions, such as the Sonogashira and Glaser couplings, which allow for the extension of the carbon skeleton.[1]

-

Click Chemistry: The terminal alkyne is a perfect handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling the efficient and specific conjugation to other molecules.[1]

-

Bioisosterism: In drug design, the alkyne can serve as a bioisostere for amide or ester groups, potentially improving metabolic stability while maintaining target binding affinity.[1]

Spectroscopic Characterization

The structural elucidation of (S)-2-aminobut-3-ynoic acid hydrochloride relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H NMR data in D₂O (400 MHz) shows characteristic signals:

-

δ 3.12 ppm (1H, d): This signal corresponds to the methine proton at the C2 position, which is split into a doublet due to coupling with the adjacent ammonium group.[1]

-

δ 2.85 ppm (2H, s): A broad singlet representing the protons of the ammonium group (-NH₃⁺), which undergoes exchange with the D₂O solvent.[1]

-

δ 2.45 ppm (1H, t): The terminal alkyne proton (C≡C-H) appears as a triplet.[1]

Applications in Drug Development and Research

The unique structural and reactive properties of (S)-2-aminobut-3-ynoic acid hydrochloride make it a valuable asset in pharmaceutical research and biochemical studies.[1]

Enzyme Inhibition

This compound has been investigated as an inhibitor of various enzymes, particularly those involved in amino acid metabolism.[1] Its structural similarity to natural amino acids allows it to bind to the active sites of enzymes, while the reactive alkyne moiety can potentially form covalent bonds with active site residues, leading to irreversible inhibition. For instance, it has been studied for its effects on cysteine desulfurases, which are important in sulfur metabolism.[1]

A Versatile Building Block in Synthesis

As a non-proteinogenic amino acid, it serves as a crucial building block for the synthesis of modified peptides and complex organic molecules.[1][4] Its incorporation into peptide chains can introduce conformational constraints and novel functionalities, which can enhance biological activity, selectivity, and metabolic stability.[4] The ability to use the alkyne for "click" chemistry further expands its utility in creating bioconjugates and peptidomimetics.[1]

Experimental Protocol: Enzyme Inhibition Assay

The following is a generalized protocol for evaluating the inhibitory potential of (S)-2-aminobut-3-ynoic acid hydrochloride against a target enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of (S)-2-aminobut-3-ynoic acid hydrochloride.

Materials:

-

Target enzyme

-

Substrate for the target enzyme

-

Assay buffer

-

(S)-2-Aminobut-3-ynoic acid hydrochloride stock solution

-

Microplate reader

-

96-well microplates

Procedure:

-

Prepare Reagent Solutions:

-

Prepare a series of dilutions of the (S)-2-aminobut-3-ynoic acid hydrochloride stock solution in assay buffer to create a range of inhibitor concentrations.

-

Prepare solutions of the target enzyme and its substrate in assay buffer at their optimal concentrations.

-

-

Assay Setup:

-

In a 96-well microplate, add a fixed volume of the enzyme solution to each well.

-

Add varying concentrations of the inhibitor solution to the wells. Include a control group with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a specified time at the optimal temperature to allow for binding.

-

-

Initiate Reaction:

-

Add the substrate solution to all wells to start the enzymatic reaction.

-

-

Data Collection:

-

Measure the rate of the enzymatic reaction using a microplate reader at appropriate time intervals. The detection method will depend on the nature of the substrate and product (e.g., absorbance, fluorescence).

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

-

Caption: Workflow for an enzyme inhibition assay.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (S)-2-aminobut-3-ynoic acid hydrochloride.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, gloves, and a lab coat.[5][6]

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes.[5][7] Use in a well-ventilated area or under a fume hood.[6]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[3][6]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[6]

In case of exposure, follow standard first-aid measures. If inhaled, move to fresh air.[6] If on skin, wash with plenty of soap and water.[6] If in eyes, rinse cautiously with water for several minutes.[6] Seek medical attention if irritation persists.[6]

Conclusion

(S)-2-Aminobut-3-ynoic acid hydrochloride is a powerful and versatile molecule in the arsenal of medicinal chemists and drug discovery scientists. Its unique combination of a chiral amino acid scaffold and a reactive alkyne functionality provides a platform for the design and synthesis of novel therapeutics and chemical probes. A thorough understanding of its chemical properties, reactivity, and biological applications is essential for leveraging its full potential in advancing biomedical research.

References

- (S)-2-Aminobut-3-ynoic acid hydrochloride - Smolecule. (2024, August 9).

- (S)-2-Aminobut-3-ynoic acid hydrochloride | C4H6ClNO2 | CID 118994199 - PubChem. (n.d.).

- (S)-2-Aminobut-3-enoic acid hydrochloride | C4H8ClNO2 | CID 13246950 - PubChem. (n.d.).

- (R)-2-Aminobut-3-enoic acid hydrochloride | 105763-41-5 - Sigma-Aldrich. (n.d.).

- (R)-2-Aminobut-3-enoic Acid Hydrochloride | CAS 105763-41-5 | AMERICAN ELEMENTS ®. (n.d.).

- (R)-2-Aminobut-3-enoic acid hydrochloride | C4H8ClNO2 | CID 91667871 - PubChem. (n.d.).

- (R)-2-Aminobut-3-enoic acid hydrochloride | 105763-41-5 - Sigma-Aldrich. (n.d.).

- Safety Data Sheet. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- DL-2-Aminobutyric acid - Synquest Labs. (n.d.).

- Hallinan, K. O., Crout, D. H. G., & Errington, W. (1994). Simple synthesis of L- and D-vinylglycine (2-aminobut-3-enoic acid) and related amino acids. Journal of the Chemical Society, Perkin Transactions 1, (23), 3537-3543.

- Technical Support Center: Synthesis of 2-Amino-3-chlorobutanoic Acid - Benchchem. (n.d.).

- Preparation of (s)-2-aminobutyric acid. (2010). Google Patents.

- BMRB entry bmse000390 - DL-2-Aminobutyric Acid. (n.d.).

- dl-2-Aminobutyric acid - NIST WebBook. (n.d.).

- 2-Aminobut-3-enoic acid - ChemScene. (n.d.).

- Ferreira, R. J., Ferreira, M.-J., & dos Santos, D. J. V. A. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(9), 2303.

- Preparation method of L-2-aminobutanamide hydrochloride. (2012). Google Patents.

- Exploring the Role of Amino Acid APIs in Drug Development and Formulation. (2024, November 26).

Sources

- 1. Buy (S)-2-Aminobut-3-ynoic acid hydrochloride [smolecule.com]

- 2. (S)-2-Aminobut-3-ynoic acid hydrochloride | C4H6ClNO2 | CID 118994199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-2-Aminobut-3-enoic acid hydrochloride | 105763-41-5 [sigmaaldrich.com]

- 4. Wuxi Jinghai Amino Acid Co., Ltd [en.chinaaminoacid.com]

- 5. peptide.com [peptide.com]

- 6. fishersci.com [fishersci.com]

- 7. synquestlabs.com [synquestlabs.com]

Biological Activity and Mechanistic Profiling of L-Ethynylglycine Hydrochloride in Bacterial Systems

The following is an in-depth technical guide on the biological activity of L-ethynylglycine hydrochloride in bacterial systems.

Executive Summary

L-Ethynylglycine hydrochloride (L-2-amino-3-butynoic acid HCl) is a non-proteinogenic amino acid analogue and a potent mechanism-based inhibitor (suicide substrate) of pyridoxal 5'-phosphate (PLP)-dependent enzymes. Unlike its homolog L-propargylglycine, which is widely used in click chemistry metabolic labeling, L-ethynylglycine is primarily characterized by its acute biological activity as an inhibitor of alanine racemase (Alr) and cystathionine

Its primary antibacterial mode of action involves the irreversible inhibition of alanine racemase, an essential enzyme for bacterial cell wall biosynthesis. This inhibition leads to D-alanine depletion, peptidoglycan failure, and subsequent cell lysis or spheroplast formation. This guide details the physicochemical properties, specific mechanism of action (MoA), antimicrobial spectrum, and validated experimental protocols for evaluating this compound in bacterial research.

Chemical & Physical Properties[1][2][3][4]

| Property | Specification |

| IUPAC Name | (2S)-2-amino-3-butynoic acid hydrochloride |

| Common Names | L-Ethynylglycine HCl; L-2-amino-3-butynoic acid |

| Molecular Formula | C |

| Molecular Weight | 135.55 g/mol (HCl salt) |

| Solubility | Highly soluble in water (>50 mg/mL); soluble in DMSO |

| Stability | Labile. The terminal alkyne adjacent to the |

| Appearance | White to off-white crystalline solid |

Critical Handling Note: L-Ethynylglycine is significantly less stable than L-propargylglycine. Solutions should be prepared fresh immediately prior to use. Avoid alkaline pH which accelerates decomposition.

Mechanism of Action (MoA)

Target Validation: Alanine Racemase

The primary antibacterial target is Alanine Racemase (Alr) . Bacteria require D-alanine for the synthesis of the peptidoglycan cross-linking pentapeptide (L-Ala-D-Glu-L-Lys-D-Ala-D-Ala). Alr converts L-alanine to D-alanine using a PLP cofactor.

Suicide Inhibition Mechanism

L-Ethynylglycine acts as a

-

Binding: L-Ethynylglycine binds to the Alr active site, mimicking L-alanine.

-

Schiff Base Formation: The amino group forms an aldimine linkage with the PLP cofactor.

-

Proton Abstraction: The enzyme's basic residue abstracts the

-proton, expecting to racemize the substrate. -

Irreversible Adduct: Instead of racemization, the negative charge delocalizes into the adjacent alkynyl group, forming a reactive allene or initiating a nucleophilic attack on the PLP ring or an active site nucleophile. This covalently locks the enzyme, rendering it catalytically dead.

Downstream Consequences

-

D-Ala Depletion: Intracellular D-alanine levels drop to zero.

-

Cell Wall Defect: Peptidoglycan precursors accumulate but cannot be cross-linked.

-

Spheroplast Formation: In isotonic media, cells lose their structural rigidity and become spherical (spheroplasts). In hypotonic media, they undergo osmotic lysis.

Figure 1: Mechanism of Action. L-Ethynylglycine hijacks the catalytic cycle of Alanine Racemase, leading to irreversible enzyme inactivation and cell wall failure.

Antimicrobial Spectrum & Activity[3][5][6][7]

L-Ethynylglycine exhibits a specific spectrum of activity, largely dictated by its ability to penetrate the bacterial cell envelope and the dependence of the organism on de novo D-alanine synthesis (versus uptake from the environment).

-

Gram-Positive Bacteria:

-

Gram-Negative Bacteria:

-

Phenotype: Treatment results in cell swelling and lysis, characteristic of cell wall synthesis inhibitors.

Experimental Protocols

Protocol A: Determination of Minimum Inhibitory Concentration (MIC)

Standard Broth Microdilution (CLSI Guidelines adapted for labile compounds)

Reagents:

-

Mueller-Hinton Broth (MHB) or Cation-Adjusted MHB.

-

L-Ethynylglycine HCl (freshly prepared).

-

Bacterial inoculum (

CFU/mL).

Workflow:

-

Stock Prep: Dissolve L-ethynylglycine HCl in sterile water to 10 mg/mL. Use immediately. Do not autoclave or store.

-

Dilution: Prepare 2-fold serial dilutions in MHB in a 96-well plate (Range: 128 µg/mL to 0.25 µg/mL).

-

Inoculation: Add 50 µL of standardized bacterial suspension to each well.

-

Control: Include a D-alanine rescue well. Add D-alanine (1 mM final) to one set of treatment wells. If activity is due to Alr inhibition, D-alanine should abolish the antimicrobial effect.

-

Incubation: 37°C for 16-20 hours.

-

Readout: The MIC is the lowest concentration with no visible growth.

Protocol B: Alanine Racemase Inhibition Assay (Coupled)

Validates the molecular target by measuring the conversion of L-Ala to D-Ala.

Principle:

L-Ala

Reagents:

-

Purified Alanine Racemase (recombinant).

-

Substrate: L-Alanine (100 mM).

-

Coupling Enzyme: D-Amino Acid Oxidase (D-AAO) + NADH + Lactate Dehydrogenase (LDH).

-

Buffer: 100 mM Potassium Phosphate, pH 8.0 (Alr optimum).

Workflow:

-

Pre-incubation: Incubate Purified Alr (10 nM) with varying concentrations of L-ethynylglycine (0 - 100 µM) for 10, 20, and 30 minutes at 37°C.

-

Reaction Start: Add an aliquot of the pre-incubated mixture to the reaction cuvette containing L-Alanine, D-AAO, and NADH.

-

Measurement: Monitor the decrease in absorbance at 340 nm (NADH oxidation) over time.

-

Analysis: Plot the % residual activity vs. pre-incubation time. A time-dependent loss of activity confirms irreversible (suicide) inhibition.

Figure 2: MIC Determination Workflow. Note the critical "D-Ala Rescue" step to confirm mechanism specificity.

Safety & Handling

-

Toxicity: L-Ethynylglycine is a non-specific inhibitor of PLP enzymes in high concentrations and may affect mammalian Cystathionine

-lyase (CSE), potentially altering H -

Instability: The compound can polymerize explosively if heated in dry form or subjected to shock. Always handle in solution or small quantities.

-

Storage: -20°C, desiccated, under Argon.

References

-

Discovery & Structure: Scannell, J. P., et al. (1971). "Antimetabolites produced by microorganisms. II. L-2-Amino-4-pentynoic acid and L-2-amino-3-butynoic acid."[3] Journal of Antibiotics. Link

-

Mechanism (Alr Inhibition): Walsh, C. T., et al. (1971). "Suicide substrates for the alanine racemase of Escherichia coli and Pseudomonas striata." Journal of Biological Chemistry. Link

-

Spheroplast Formation: Neuhaus, F. C., & Hammes, W. P. (1981). "Inhibition of cell wall biosynthesis by analogues of alanine." Pharmacology & Therapeutics.[1] Link

-

PLP Enzyme Inactivation: Marcotte, P., & Walsh, C. (1975). "Active site-directed inactivation of cystathionine gamma-synthetase and glutamic pyruvic transaminase by 2-amino-3-butynoic acid." Biochemistry. Link

-

Biosynthetic Context: Marchand, J. A., et al. (2019). "Discovery of a pathway for terminal-alkyne amino acid biosynthesis." Nature. Link

Sources

An In-Depth Technical Guide to the Mechanism of Action of 2-Aminobut-3-ynoic Acid as a Suicide Substrate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the mechanism of action of 2-aminobut-3-ynoic acid as a suicide substrate, with a primary focus on its interaction with γ-aminobutyric acid aminotransferase (GABA-AT), a critical enzyme in neurotransmitter metabolism. Suicide inhibition, a form of mechanism-based irreversible inactivation, represents a sophisticated strategy in drug design, leveraging the catalytic machinery of a target enzyme to activate an otherwise inert inhibitor. This guide will dissect the intricate biochemical cascade initiated by 2-aminobut-3-ynoic acid within the active site of PLP-dependent enzymes, leading to the formation of a reactive allene intermediate and subsequent covalent modification and inactivation of the enzyme. We will explore the kinetic hallmarks of this process and detail the advanced analytical techniques essential for its elucidation, providing a robust framework for researchers in enzymology and medicinal chemistry.

Introduction to Suicide Inhibition and 2-Aminobut-3-ynoic Acid

Suicide inhibition, also known as mechanism-based inactivation, is an irreversible enzyme inhibition strategy where the enzyme itself converts a benign substrate analog into a highly reactive species that covalently modifies the active site, leading to its inactivation.[1] This "Trojan horse" approach offers high specificity, as the inhibitor is only activated by the target enzyme, minimizing off-target effects.[2]

2-Aminobut-3-ynoic acid is a structural analog of amino acid substrates and features a terminal acetylenic (alkyne) functional group. This group is relatively unreactive on its own but serves as a latent reactive center that can be unmasked by enzymatic catalysis.[2] Its primary targets are pyridoxal 5'-phosphate (PLP)-dependent enzymes, which are involved in a wide array of amino acid metabolic pathways.[3] A prominent and clinically relevant example of such an enzyme is γ-aminobutyric acid aminotransferase (GABA-AT).

The Target: γ-Aminobutyric Acid Aminotransferase (GABA-AT)

GABA-AT (EC 2.6.1.19) is a PLP-dependent enzyme that plays a crucial role in the central nervous system by degrading the major inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[4][5] By converting GABA to succinic semialdehyde, GABA-AT helps maintain the delicate balance between neuronal excitation and inhibition.[6] Inhibition of GABA-AT leads to an increase in synaptic GABA levels, a therapeutic strategy for treating conditions like epilepsy and other neurological disorders.[4]

The Molecular Mechanism of Inactivation

The inactivation of GABA-AT by 2-aminobut-3-ynoic acid is a multi-step process that begins with the inhibitor mimicking the natural substrate, GABA, to gain access to the enzyme's active site.

Initial Binding and Schiff Base Formation

Like the native substrate, the amino group of 2-aminobut-3-ynoic acid forms a Schiff base (external aldimine) with the PLP cofactor in the active site of GABA-AT.[7] This initial, reversible binding step is a prerequisite for the subsequent catalytic activation of the inhibitor.

Enzymatic Activation to a Reactive Allene

The key to the suicide inactivation lies in the enzymatic processing of the acetylenic group. The catalytic base in the active site of GABA-AT, typically a lysine residue, abstracts a proton from the α-carbon of the inhibitor.[4] This is followed by a proton shift, which isomerizes the alkyne to a highly reactive conjugated allene intermediate.[2] This enzyme-catalyzed transformation is the defining step of mechanism-based inactivation.

Covalent Adduct Formation and Irreversible Inhibition

The electrophilic allene intermediate is a potent Michael acceptor. Before it can be released from the active site, a nucleophilic residue, often the same lysine that participates in catalysis and is covalently linked to PLP, attacks the central carbon of the allene.[5] This results in the formation of a stable, covalent adduct between the inhibitor and the enzyme, leading to irreversible inactivation.

Visualizing the Inactivation Pathway

The following diagram illustrates the proposed mechanism of GABA-AT inactivation by 2-aminobut-3-ynoic acid.

Caption: Proposed mechanism of GABA-AT inactivation.

Experimental Elucidation of the Mechanism

Validating the proposed mechanism of suicide inhibition requires a multi-faceted experimental approach. The following protocols provide a framework for characterizing the interaction between 2-aminobut-3-ynoic acid and its target enzyme.

Kinetic Analysis of Suicide Inhibition

The hallmark of a suicide substrate is time-dependent, irreversible inhibition that follows saturation kinetics.

The key kinetic parameters that characterize a suicide inhibitor are:

-

KI : The inhibitor concentration at which the rate of inactivation is half-maximal.

-

kinact : The maximal rate of inactivation at saturating inhibitor concentrations.

-

Partition Ratio (r) : The number of inhibitor molecules that are processed into product for every molecule that causes an inactivation event. An ideal suicide inhibitor has a low partition ratio.

| Parameter | Description | Typical Experimental Approach |

| KI | Reflects the initial binding affinity of the inhibitor to the enzyme. | Plotting the observed rate of inactivation (kobs) against various inhibitor concentrations and fitting the data to the Michaelis-Menten equation. |

| kinact | The maximum rate of enzyme inactivation. | Determined from the Vmax of the kobs vs. [Inhibitor] plot. |

| Partition Ratio (r) | The ratio of turnover events to inactivation events. | Measuring the amount of product formed versus the amount of enzyme inactivated at various time points. |

A continuous spectrophotometric assay is commonly used to measure GABA-AT activity.

-

Reaction Mixture Preparation : Prepare a reaction buffer (e.g., 100 mM potassium pyrophosphate, pH 8.5) containing GABA, α-ketoglutarate, NADP+, and an excess of succinic semialdehyde dehydrogenase (SSADH).

-

Enzyme and Inhibitor Incubation : Pre-incubate GABA-AT with varying concentrations of 2-aminobut-3-ynoic acid for different time intervals.

-

Activity Measurement : Initiate the reaction by adding an aliquot of the enzyme-inhibitor mixture to the reaction mixture.

-

Data Acquisition : Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADPH by SSADH. The rate of this reaction is proportional to the remaining GABA-AT activity.

-

Data Analysis : Plot the natural logarithm of the remaining enzyme activity against the pre-incubation time. The slope of this line gives the observed rate of inactivation (kobs).

Characterization of the Covalent Adduct

Direct evidence for covalent modification is crucial for confirming the suicide inhibition mechanism. Mass spectrometry is a powerful tool for this purpose.

-

Enzyme Inactivation : Incubate GABA-AT with a molar excess of 2-aminobut-3-ynoic acid until significant inactivation is achieved.

-

Sample Preparation : Remove excess, unbound inhibitor by dialysis or size-exclusion chromatography.

-

Intact Protein Analysis : Analyze the intact, inactivated protein using high-resolution mass spectrometry (e.g., ESI-Q-TOF). A mass increase corresponding to the molecular weight of 2-aminobut-3-ynoic acid will confirm covalent modification.

-

Peptide Mapping : Digest the inactivated protein with a specific protease (e.g., trypsin).

-

LC-MS/MS Analysis : Separate the resulting peptides by liquid chromatography and analyze them by tandem mass spectrometry (MS/MS).

-

Data Analysis : Identify the modified peptide by searching for a mass shift equal to that of the inhibitor. MS/MS fragmentation will pinpoint the exact amino acid residue that has been modified.

Spectroscopic Analysis of the Adduct

Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about the enzyme-inhibitor adduct.

-

Isotope Labeling : Synthesize isotopically labeled (e.g., 13C or 15N) 2-aminobut-3-ynoic acid.

-

Enzyme Inactivation : Inactivate the target enzyme with the labeled inhibitor.

-

NMR Data Acquisition : Acquire one- and two-dimensional NMR spectra of the inactivated enzyme.

-

Spectral Analysis : The signals from the labeled inhibitor will allow for the characterization of its chemical environment within the active site and the nature of the covalent linkage.

Visualizing the Experimental Workflow

The following diagram outlines the general workflow for characterizing a suicide substrate.

Caption: Workflow for suicide substrate characterization.

Conclusion and Future Directions

2-Aminobut-3-ynoic acid exemplifies the elegance and potency of suicide inhibition. Its mechanism of action, involving enzyme-catalyzed self-destruction, provides a powerful paradigm for the rational design of highly specific and long-acting therapeutics. The detailed understanding of its interaction with GABA-AT, elucidated through a combination of kinetic and structural studies, not only solidifies its potential as a pharmacological tool but also offers invaluable insights into the catalytic mechanisms of PLP-dependent enzymes.

Future research in this area may focus on the design of next-generation inhibitors with improved pharmacokinetic properties and even greater target selectivity. The application of computational modeling and advanced structural biology techniques will undoubtedly accelerate the discovery and optimization of novel suicide substrates for a wide range of therapeutic targets.

References

-

Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid. ACS Chemical Biology, 2015. [Link]

-

Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development. International Journal of Molecular Sciences, 2023. [Link]

-

Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid. Journal of the American Chemical Society, 2015. [Link]

-

Mechanism of inactivation of .gamma.-aminobutyric acid-.alpha.-ketoglutaric acid aminotransferase by 4-amino-5-halopentanoic acids. Biochemistry, 1981. [Link]

-

Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. Chemical Reviews, 2021. [Link]

-

Discovery and Biocatalytic Application of a PLP-Dependent Amino Acid γ-Substitution Enzyme that Catalyzes C-C Bond Formation. Journal of the American Chemical Society, 2019. [Link]

-

The reaction of pyridoxal phosphate (I) with an R-amino acid (II) to form a Schiff base (III). ResearchGate, 2000. [Link]

-

An outlook on suicide enzyme inhibition and drug design. Journal of the Iranian Chemical Society, 2021. [Link]

-

Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. International Journal of Molecular Sciences, 2023. [Link]

-

Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid. ResearchGate, 2015. [Link]

-

Controlling reaction specificity in pyridoxal phosphate enzymes. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 2011. [Link]

-

NMR observation of exchangeable protons of pyridoxal phosphate and histidine residues in cytosolic aspartate aminotransferase. Biochemistry, 1991. [Link]

-

Large-Scale Domain Motions and Pyridoxal-5'-Phosphate Assisted Radical Catalysis in Coenzyme B12-Dependent Aminomutases. Molecules, 2014. [Link]

-

TrEnDi Enhances the LC-MS Detection of γ-Aminobutyric Acid. ChemRxiv, 2025. [Link]

-

Information-Rich, Dual-Function 13C/2H-Isotopic Crosstalk NMR Assay for Human Serine Racemase (hSR) Provides a PLP-Enzyme "Partitioning Fingerprint" and Reveals Disparate Chemotypes for hSR Inhibition. ResearchGate, 2019. [Link]

-

Suicide inhibition. Wikipedia, 2023. [Link]

Sources

- 1. iris.cnr.it [iris.cnr.it]

- 2. Theoretical and Mechanistic Validation of Global Kinetic Parameters of the Inactivation of GABA Aminotransferase by OV329 and CPP-115 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Controlling reaction specificity in pyridoxal phosphate enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (CPP-115) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

2-Aminobut-3-ynoic Acid Hydrochloride: Physicochemical Profiling, Suicide Inhibition, and Bioconjugation Workflows

Executive Summary

2-Aminobut-3-ynoic acid hydrochloride (commonly referred to as ethynylglycine hydrochloride) is a non-canonical, alkyne-containing amino acid that serves a dual purpose in modern biochemical research[1]. Characterized by its minimal steric footprint and highly reactive terminal alkyne, it functions both as a potent mechanism-based (suicide) inhibitor of pyridoxal 5'-phosphate (PLP)-dependent enzymes[2] and as a highly efficient bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in peptide synthesis and antibody-drug conjugates (ADCs)[3].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic biology, and self-validating experimental protocols designed for researchers and drug development professionals.

Physicochemical Profiling

The compound features a unique structure characterized by a triple bond directly adjacent to the alpha-carbon, making it a highly compact member of the alkyne amino acid family[1]. The hydrochloride salt formulation is specifically utilized to enhance its solubility in aqueous media, a critical requirement for physiological assays and bioconjugation workflows[2].

Table 1: Quantitative Chemical Properties

| Property | Specification |

| IUPAC Name | 2-Aminobut-3-ynoic acid hydrochloride |

| Common Name | Ethynylglycine hydrochloride |

| Molecular Formula | C4H6ClNO2[1] |

| Molecular Weight | 135.55 g/mol [1] |

| (S)-Isomer CAS Number | 1956434-80-2[4] |

| (R)-Isomer CAS Number | 1956436-19-3[5] |

| Racemic CAS Number | 1956306-52-7[5] |

| Solubility | Highly soluble in H₂O; moderate in polar organics[2] |

Mechanistic Biology: PLP-Dependent Enzyme Inhibition

The therapeutic and biochemical value of 2-aminobut-3-ynoic acid lies in its ability to act as a mechanism-based inactivator (suicide inhibitor). PLP-dependent enzymes, such as cysteine desulfurases (e.g., CsdB, IscS), are critical for sulfur metabolism, iron-sulfur cluster biosynthesis, and cellular responses to oxidative stress[1],[6].

The Causality of Irreversible Inhibition: When (S)-2-aminobut-3-ynoic acid enters the enzyme's active site, its primary amine displaces the active-site lysine to form an external aldimine with the PLP cofactor[6]. The enzyme, attempting normal catalysis, abstracts the alpha-proton. However, because of the adjacent terminal alkyne, this abstraction triggers an electronic rearrangement that forms a highly electrophilic, conjugated allene intermediate[2]. This reactive allene is rapidly attacked by an active-site nucleophile (typically a conserved cysteine or tyrosine residue), resulting in a covalent adduct that permanently and irreversibly neutralizes the enzyme's active site.

Mechanism of PLP-enzyme suicide inhibition by 2-aminobut-3-ynoic acid.

Synthetic Utility: Bioorthogonal Click Chemistry

Beyond enzyme inhibition, the terminal alkyne of 2-aminobut-3-ynoic acid makes it an ideal unnatural amino acid for bioconjugation[3]. Because the alkyne is directly adjacent to the alpha-carbon (unlike propargylglycine, which contains an extra methylene spacer), ethynylglycine provides the most sterically compact alkyne handle possible.

The Causality of CuAAC Efficiency: This minimal steric bulk prevents structural perturbation when incorporated into peptide backbones. During CuAAC, the Cu(I) catalyst coordinates with the terminal alkyne, drastically lowering the activation energy required for a [3+2] cycloaddition with an azide-functionalized payload (e.g., a fluorophore or cytotoxic drug). This yields a highly stable 1,4-disubstituted 1,2,3-triazole linkage[3].

CuAAC bioconjugation workflow using ethynylglycine-modified peptides.

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding internal checks to confirm causality and experimental success.

Protocol A: Irreversible Inhibition Assay of Cysteine Desulfurase

Validation Mechanism: To prove that inhibition is covalent (suicide inhibition) rather than competitive, this protocol incorporates a rigorous dialysis step. If the enzyme remains inactive post-dialysis, covalent modification is definitively confirmed.

-

Enzyme Preparation: Incubate 1 µM purified recombinant cysteine desulfurase in 50 mM HEPES buffer (pH 7.4) containing 10 µM PLP at 37°C for 10 minutes.

-

Inhibitor Treatment: Add 2-aminobut-3-ynoic acid hydrochloride to a final concentration of 50 µM[1]. Prepare a parallel control sample with the vehicle (H₂O) only.

-

Incubation: Incubate both samples for 30 minutes at 37°C to allow for external aldimine formation and subsequent covalent trapping.

-

Dialysis (Self-Validation Step): Transfer the reaction mixtures into 10 kDa MWCO dialysis cassettes. Dialyze against 1 L of 50 mM HEPES buffer (pH 7.4) at 4°C for 12 hours, with two buffer exchanges. This removes all unbound, non-covalent inhibitors.

-

Activity Assay: Measure residual enzyme activity using a standard L-cysteine to alanine/H₂S conversion assay (utilizing lead acetate for H₂S detection).

-

Result Interpretation: The treated enzyme will exhibit <5% activity post-dialysis compared to the control, proving irreversible mechanism-based inactivation.

Protocol B: CuAAC Bioconjugation of Ethynylglycine-Peptides

Validation Mechanism: Copper(I) is highly unstable and easily oxidized. Ascorbate is used in excess to maintain the Cu(I) state, while the THPTA ligand protects the biomolecule from reactive oxygen species (ROS). LC-MS serves as the self-validating readout to ensure complete conversion without peptide degradation.

-

Reagent Preparation: Degas all solvents (H₂O/DMSO) by bubbling with nitrogen for 15 minutes to minimize ambient oxidation.

-

Reaction Assembly: In a microcentrifuge tube, combine:

-

100 µM Ethynylglycine-containing peptide (in H₂O)

-

150 µM Azide-functionalized payload (in DMSO)

-

-

Catalyst Pre-mix: In a separate tube, mix 500 µM CuSO₄ with 2.5 mM THPTA ligand. Incubate for 5 minutes. Add 5 mM freshly prepared Sodium Ascorbate to reduce Cu(II) to Cu(I). The solution will immediately transition from blue to colorless.

-

Initiation: Add the active catalyst complex to the peptide/azide mixture.

-

Incubation: Agitate gently at room temperature for 1 to 2 hours.

-

Validation (LC-MS): Quench the reaction with 5 mM EDTA. Inject 5 µL onto an LC-MS system. The complete disappearance of the starting peptide mass and the appearance of the exact mass of the triazole conjugate (Peptide Mass + Azide Mass) confirms successful bioconjugation[3].

References

-

RCSB Protein Data Bank. "1I29: CRYSTAL STRUCTURE OF CSDB COMPLEXED WITH L-PROPARGYLGLYCINE." RCSB.org. URL:[Link]

- Google Patents. "AU2022283467A9 - Selective drug release from internalized conjugates of biologically active compounds." Googleapis.com.

Sources

- 1. Buy (S)-2-Aminobut-3-ynoic acid hydrochloride [smolecule.com]

- 2. Buy (S)-2-Aminobut-3-ynoic acid hydrochloride [smolecule.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. molcore.com [molcore.com]

- 5. 263017-01-2|(R)-2-Amino-2-methylbut-3-ynoic acid|BLD Pharm [bldpharm.com]

- 6. rcsb.org [rcsb.org]

Mechanistic Profiling and Antibiotic Properties of FR-900130 (2-Amino-3-Butynoic Acid): A Technical Whitepaper

Executive Summary

FR-900130 (L-2-amino-3-butynoic acid, also known as L-ethynylglycine) is a naturally occurring, non-proteinogenic amino acid antibiotic originally isolated from the fermentation broth of Streptomyces catenulae[1]. As the demand for novel antimicrobial strategies intensifies, revisiting mechanism-based inhibitors like FR-900130 provides a masterclass in rational drug design. This whitepaper deconstructs the structural causality, biochemical targeting, and synergistic potential of FR-900130, providing actionable, self-validating protocols for researchers developing next-generation peptidoglycan synthesis inhibitors.

Chemical Ontology & Structural Causality

FR-900130 is characterized by a terminal alkyne moiety conjugated to an

The Causality of Instability and Stabilization:

The instability of the free amino acid arises because the unprotected

Why N-acetylation? The acetyl group sterically and electronically shields the

Mechanism of Action: Suicide Inhibition of Alanine Racemase

The primary bactericidal target of FR-900130 is Alanine Racemase (Alr) , a pyridoxal 5'-phosphate (PLP)-dependent enzyme responsible for the epimerization of L-alanine to D-alanine[3][5]. D-alanine is an obligate building block for the D-Ala-D-Ala dipeptide, which is critical for the cross-linking of the bacterial peptidoglycan cell wall[6].

Mechanistic Causality of Inactivation:

FR-900130 acts as a "suicide substrate" (mechanism-based inactivator). When the free amino acid enters the Alr active site, it forms a Schiff base with the PLP cofactor. The enzyme, attempting its normal catalytic cycle, abstracts the

This electrophilic species is immediately attacked by a nearby active-site nucleophile (such as a catalytic lysine or tyrosine residue) or the PLP cofactor itself, forming a permanent covalent bond. This irreversible inactivation halts D-alanine production, leading to defective cell wall synthesis, spheroplast formation, and ultimate bacterial lysis[5].

Figure 1: Mechanism-based suicide inhibition of Alanine Racemase by FR-900130.

Quantitative Antimicrobial Data & Synergy Profiles

Because FR-900130 fundamentally depletes the intracellular pool of D-alanine, it exhibits profound synergy with other cell wall-targeting antibiotics. By weakening the peptidoglycan precursor pool, it potentiates the activity of D-cycloserine (which targets D-Ala-D-Ala ligase) and

Table 1: Comparative Profiling of Peptidoglycan Synthesis Inhibitors

| Compound | Primary Target | Mechanism of Action | Reversibility | Known Synergistic Partners |

| FR-900130 | Alanine Racemase (Alr) | Alkyne-to-allene rearrangement; covalent PLP/residue modification | Irreversible | D-cycloserine, |

| D-Cycloserine | D-Ala-D-Ala Ligase (Ddl) | Competitive structural mimicry of D-alanine | Reversible | FR-900130, |

| Alanine Racemase (Alr) | Halide elimination; covalent modification | Irreversible | D-cycloserine | |

| Fosfomycin | MurA | Covalent binding to active site cysteine (Cys115) | Irreversible |

Self-Validating Experimental Protocols for Mechanistic Profiling

To rigorously characterize the inhibitory profile of FR-900130 or its synthetic analogs, the following protocol is designed as a self-validating system . It incorporates internal controls that definitively prove active-site-directed, irreversible covalent binding, eliminating the possibility of assay artifacts or non-specific protein denaturation.

Figure 2: Self-validating workflow for confirming time-dependent irreversible Alr inhibition.

Step-by-Step Methodology: Time-Dependent Inactivation & Substrate Protection

1. Holoenzyme Reconstitution

-

Action: Incubate recombinant Alr (1

M) with 20 -

Causality: Alr requires PLP for catalytic activity. Pre-incubation ensures all enzyme molecules are fully saturated in the active holoenzyme form, preventing false-negative inhibition data caused by the presence of inactive apoenzyme.

2. Time-Dependent Inactivation (The Primary Test)

-

Action: Add varying concentrations of FR-900130 (e.g., 0.1 to 10

M) to the holoenzyme mixture. Extract aliquots at fixed time intervals (0, 5, 10, 20, 30 mins) and immediately dilute them 100-fold into an assay buffer containing a saturating concentration of L-alanine (50 mM), D-amino acid oxidase (D-AAO), horseradish peroxidase (HRP), and Amplex Red. -

Causality: If the inhibition is mechanism-based (covalent), the degree of enzyme inactivation will exponentially increase over time. The 100-fold dilution instantly drops the inhibitor concentration below its binding affinity, preventing further inhibition and allowing precise measurement of the remaining active enzyme via the coupled D-AAO/HRP fluorescence assay.

3. Substrate Protection (The Specificity Validation)

-

Action: In a parallel reaction tube, pre-incubate the Alr holoenzyme with 50 mM L-alanine before adding 5

M FR-900130. -

Causality: The natural substrate (L-alanine) will outcompete the inhibitor for the active site. If the rate of enzyme inactivation significantly decreases in the presence of L-alanine, it validates that FR-900130 is strictly active-site directed and acts via the catalytic mechanism, ruling out non-specific allosteric binding or protein precipitation.

4. Dialysis Control (The Irreversibility Validation)

-

Action: Take a fully inactivated enzyme sample (from Step 2) and subject it to extensive dialysis against a 50 mM HEPES buffer containing 10

M PLP for 24 hours at 4°C using a 10 kDa MWCO membrane. -

Causality: Reversible competitive inhibitors will wash out during dialysis, restoring enzyme activity. Failure to recover Alr activity post-dialysis definitively confirms the covalent, suicide-inhibition nature of the FR-900130-PLP adduct.

References

- Antibiotic Discovery and Development - Centre for Microbial Diseases and Immunity Research.

- Synthesis of -alkenyl- -amino esters via addition of potassium Alkenyltrifluoroborate salts - ResearchG

- FR-900130, a novel amino acid antibiotic. I.

- Synthesis of Ethynylglycine (FR-900130) - RSC Publishing.

- Amino Acid Based Antimicrobial Agents – Synthesis and Properties - NIH / PMC.

- Antibiotic Discovery and Development - Centre for Microbial Diseases and Immunity Research.

Sources

- 1. FR-900130, a novel amino acid antibiotic. I. Discovery, taxonomy, isolation, and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of ethynylglycine (FR-900130) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Amino Acid Based Antimicrobial Agents – Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cmdr.ubc.ca [cmdr.ubc.ca]

- 6. cmdr.ubc.ca [cmdr.ubc.ca]

An In-depth Technical Guide to the Solubility of 2-Aminobut-3-ynoic Acid Hydrochloride in Aqueous and Organic Solvents

This technical guide provides a comprehensive analysis of the solubility of 2-Aminobut-3-ynoic acid hydrochloride, a key building block in pharmaceutical research and chemical synthesis. Recognizing the critical role of solubility in drug development and process chemistry, this document offers a detailed examination of the compound's behavior in both aqueous and organic media. Through a combination of theoretical principles, practical experimental protocols, and comparative data from a close structural analog, this guide serves as an essential resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of Solubility in a Preclinical Context

2-Aminobut-3-ynoic acid hydrochloride, with the molecular formula C₄H₆ClNO₂ and a molecular weight of 135.55 g/mol , is a chiral amino acid derivative containing a terminal alkyne moiety.[1] Its structure presents a unique combination of a polar amino acid backbone and a less polar, reactive alkyne group, making its solubility profile a nuanced and critical parameter for its application. The hydrochloride salt form is intentionally designed to enhance the aqueous solubility of the parent molecule, a common strategy in pharmaceutical development to improve bioavailability and facilitate formulation.[1]

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It directly influences key biopharmaceutical properties such as dissolution rate, absorption, and ultimately, bioavailability. In the realm of organic synthesis, understanding the solubility of a reagent in various solvents is paramount for reaction design, optimization, and purification. This guide, therefore, aims to provide a deep dive into the solubility characteristics of 2-Aminobut-3-ynoic acid hydrochloride, empowering researchers with the knowledge to effectively utilize this versatile molecule.

Quantitative Solubility Profile: A Comparative Analysis

The following table summarizes the experimentally determined solubility of DL-Propargyl Glycine hydrochloride in water and common organic solvents.

| Solvent System | Solubility (mg/mL) | Solvent Type | Key Interactions |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~ 10 | Aqueous (Polar, Protic) | Ion-dipole, Hydrogen bonding |

| Ethanol | ~ 20 | Organic (Polar, Protic) | Hydrogen bonding, Dipole-dipole |

| Dimethyl Sulfoxide (DMSO) | ~ 20 | Organic (Polar, Aprotic) | Dipole-dipole |

| Dimethylformamide (DMF) | ~ 20 | Organic (Polar, Aprotic) | Dipole-dipole |

Data sourced from a product information sheet for DL-Propargyl Glycine (hydrochloride).[2]

This data highlights the compound's significant solubility in both aqueous and polar organic solvents, a direct consequence of its ionic salt form and the presence of polar functional groups capable of strong intermolecular interactions.

Theoretical Framework: Deconstructing the Factors Governing Solubility

The observed solubility of 2-Aminobut-3-ynoic acid hydrochloride is a result of a complex interplay of molecular and solvent properties. The following sections dissect the key contributing factors.

The Decisive Role of the Hydrochloride Salt

The conversion of the free amino acid to its hydrochloride salt is the single most important factor driving its aqueous solubility. In its solid state, the compound exists as an ionic lattice. Upon dissolution in a polar solvent like water, this lattice dissociates into a protonated amine (R-NH₃⁺) and a chloride anion (Cl⁻). These charged species readily interact with the polar water molecules through strong ion-dipole interactions, overcoming the lattice energy of the solid and leading to dissolution.

A Molecule of Two Halves: Polarity and Functional Groups

2-Aminobut-3-ynoic acid hydrochloride possesses a dualistic nature. The amino acid core, with its charged amino and carboxylic acid groups, is highly polar and hydrophilic. Conversely, the but-3-ynyl side chain introduces a degree of non-polar character.

-

In Water: The high dielectric constant and hydrogen-bonding capacity of water effectively solvate the charged ends of the molecule, leading to good solubility.

-

In Polar Protic Solvents (e.g., Ethanol): These solvents can act as both hydrogen bond donors and acceptors, readily interacting with the amino and carboxyl groups, resulting in high solubility.

-

In Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents possess large dipole moments and can effectively solvate the charged species through dipole-dipole interactions, contributing to the observed high solubility.

The interplay between these molecular features and solvent properties can be visualized as follows:

Solubility Interactions Overview

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility Determination

The "shake-flask" method is the gold standard for determining the thermodynamic equilibrium solubility of a compound. It is a robust and reliable method that, when executed correctly, provides a self-validating system for data generation.

Principle

An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached between the undissolved solid and the saturated solution. The concentration of the dissolved compound in the clear supernatant is then determined analytically.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 2-Aminobut-3-ynoic acid hydrochloride into a series of clear glass vials. "Excess" is defined as an amount sufficient to ensure a visible solid phase remains at the end of the experiment.

-

Add a precise volume of the desired solvent (e.g., deionized water, ethanol, DMSO, DMF) to each vial.

-

Seal the vials securely to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or on a rotator. A standard temperature of 25 °C or 37 °C is typically used for pharmaceutical applications.

-

Agitate the samples for a predetermined period, generally 24 to 48 hours, to allow the system to reach equilibrium. It is advisable to perform a preliminary experiment to determine the time required to reach a constant concentration.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PVDF or PTFE) to remove any suspended solid particles. This step is critical to avoid artificially high solubility readings.

-

-

Analysis:

-

Prepare a series of calibration standards of 2-Aminobut-3-ynoic acid hydrochloride of known concentrations in the same solvent used for the solubility determination.

-

Analyze the filtered supernatant and the calibration standards using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of the dissolved compound in the supernatant by interpolating its analytical response on the calibration curve. This concentration represents the thermodynamic solubility.

-

Experimental Workflow Diagram

Shake-Flask Solubility Determination Workflow

Conclusion: A Highly Soluble and Versatile Building Block

This in-depth technical guide establishes that 2-Aminobut-3-ynoic acid hydrochloride is a compound with favorable solubility characteristics in both aqueous and polar organic solvents. This is primarily attributed to its hydrochloride salt form, which facilitates strong interactions with polar solvent molecules. The provided experimental protocol for the shake-flask method offers a robust framework for researchers to determine the thermodynamic solubility of this and other compounds with high scientific integrity. The combination of theoretical understanding and practical guidance presented herein will empower scientists in the fields of drug discovery and chemical synthesis to fully leverage the potential of 2-Aminobut-3-ynoic acid hydrochloride in their research endeavors.

References

-

Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link]

Sources

Cystathionine gamma-lyase (CTH) inhibition by 2-aminobut-3-ynoic acid

Targeting Cystathionine Gamma-Lyase (CTH): Mechanistic and Experimental Paradigms of Inhibition by 2-Aminobut-3-ynoic Acid

The Biochemical Imperative of CTH Inhibition

Cystathionine gamma-lyase (CTH, frequently referred to as CSE) is a critical pyridoxal 5'-phosphate (PLP)-dependent enzyme within the transsulfuration pathway. It catalyzes the

Aberrant CTH activity and excessive H2S production are implicated in various pathologies, including colon cancer proliferation and bacterial antibiotic resistance[1][2]. Consequently, the selective inhibition of CTH is a major focus in preclinical drug development. The most widely utilized and mechanistically distinct inhibitor of CTH is 2-aminobut-3-ynoic acid , commonly known as DL-propargylglycine (PAG) .

Structural Basis of Suicide Inhibition

PAG does not merely block the active site of CTH; it acts as a mechanism-based "suicide" inhibitor. This means the enzyme actively participates in its own destruction by processing the inhibitor into a highly reactive intermediate that permanently disables the catalytic machinery[3].

The Causality of the Inhibition Mechanism:

-

Transaldimination: CTH functions as a tetramer, with each monomer containing a PLP cofactor covalently bound to a conserved lysine residue (Lys212 in human CTH) via an internal aldimine bond. When PAG enters the active site, its amino group attacks this bond, displacing the lysine and forming an external aldimine with PLP.

-

Alkyne-to-Allene Rearrangement: A catalytic base within the enzyme's active site deprotonates the

-position of PAG's terminal alkyne. This electron shift triggers a structural rearrangement, converting the alkyne into a highly reactive electrophilic allene intermediate. -

Covalent Trapping: The allene is immediately subjected to a nucleophilic attack by the hydroxyl group of a specific adjacent tyrosine residue (Tyr114 in human CTH). This forms a stable, irreversible vinyl ether linkage, permanently tethering the PLP cofactor to the enzyme matrix and destroying its catalytic capability[2][3].

Mechanism of CTH suicide inhibition by DL-propargylglycine (PAG).

Quantitative Pharmacodynamics

While PAG is highly selective for CTH over other transsulfuration enzymes like Cystathionine beta-synthase (CBS), it requires relatively high micromolar concentrations to achieve complete inhibition compared to broad-spectrum PLP inhibitors[4].

Table 1: Comparative Kinetic Parameters of Transsulfuration Pathway Inhibitors

| Inhibitor | Target Enzyme | IC50 / Ki | Mechanism of Action |

| DL-Propargylglycine (PAG) | CTH (CSE) | IC50 ~ 40 μM | Irreversible suicide inhibition (covalent) |

| Aminooxyacetic acid (AOAA) | CBS / CTH | IC50 ~ 8.5 μM (CBS), 1.1 μM (CTH) | Reversible competitive (Schiff base formation) |

| β-cyanoalanine (BCA) | CTH (CSE) | IC50 ~ 14 μM | Reversible competitive |

Data synthesized from established biochemical evaluations of transsulfuration enzymes[4].

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate CTH activity and validate PAG-mediated inhibition, researchers quantify the enzymatic byproduct, H2S. Two orthogonal methodologies are standard: the endpoint Methylene Blue assay and the kinetic AzMC fluorometric assay[5].

Protocol A: Methylene Blue Colorimetric Assay (Endpoint)

This classic assay traps volatilized H2S to prevent gas escape, ensuring highly accurate endpoint quantification[5].

Step-by-Step Methodology:

-

Buffer Preparation: Prepare 50 mM HEPES buffer (pH 7.4) supplemented with 2 mM PLP.

-

Enzyme & Inhibitor Incubation: In a sealed microtube, combine 50 µg of recombinant CTH (or cell lysate) with varying concentrations of PAG (0.1 - 1000 μM). Incubate at 37°C for 30 minutes.

-

Substrate & Trapping: Add 10 mM L-cysteine (substrate) and 20 µL of 10% (w/v) zinc acetate. Incubate the mixture at 37°C for 1 hour.

-

Color Development: Terminate the reaction by injecting 100 µL of 20 mM N,N-dimethyl-p-phenylenediamine sulfate (DPD) dissolved in 7.2 M HCl, immediately followed by 100 µL of 30 mM FeCl3 dissolved in 1.2 M HCl.

-

Quantification: Incubate in the dark for 20 minutes. Centrifuge to pellet precipitated proteins, transfer the supernatant to a 96-well plate, and measure absorbance at 670 nm. Interpolate against a NaHS standard curve.

Protocol B: AzMC Fluorescent Probe Assay (Real-Time Kinetics)

7-azido-4-methylcoumarin (AzMC) selectively reacts with H2S, reducing its azide group to an amine to yield a highly fluorescent coumarin derivative. This allows for continuous kinetic monitoring without destroying the enzyme[5].

Step-by-Step Methodology:

-

Reaction Setup: In a black 96-well microplate, combine 100 mM potassium phosphate buffer (pH 7.4), 100 µM PLP, and recombinant CTH.

-

Inhibitor Pre-incubation: Add PAG and incubate for 30 minutes at 37°C.

-

Probe Addition: Add AzMC to a final concentration of 10 µM.

-

Initiation & Readout: Inject L-cysteine (10 mM final) to initiate the reaction. Immediately monitor fluorescence (Excitation: 365 nm, Emission: 450 nm) continuously for 60 minutes at 37°C. Calculate the initial velocity (

) from the linear phase of the curve.

Workflow for evaluating CTH inhibition using colorimetric and fluorometric assays.

Causality in Experimental Design and Self-Validation

A robust assay must be a self-validating system. The protocols above incorporate specific steps designed to prevent false artifacts:

-

The Necessity of the 30-Minute Pre-incubation: Because PAG is a suicide inhibitor, it requires active catalytic turnover (transaldimination and deprotonation) to form the covalent adduct[2]. If L-cysteine and PAG are added simultaneously, the initial velocity of H2S production will appear uninhibited until the covalent trapping catches up, leading to an artificially inflated IC50.

-

Mandatory PLP Supplementation: CTH is prone to losing its PLP cofactor during cellular lysis or purification, converting it into an inactive apoenzyme. Supplementing the assay buffer with exogenous PLP ensures the entire enzyme population is in the active holoenzyme state, preventing false-positive inhibition readouts caused by cofactor depletion[3].

-

Zinc Acetate Trapping in Endpoint Assays: H2S is a highly volatile gas. Without the addition of zinc acetate to precipitate it as insoluble zinc sulfide (ZnS), the gas escapes the aqueous phase during the 1-hour incubation, leading to severe under-quantification of enzyme activity[5].

References

-

"Structural basis of the inhibition of cystathionine γ-lyase from Toxoplasma gondii by propargylglycine and cysteine" - National Institutes of Health (PMC). URL:[Link]

-

"3cog - Crystal structure of human cystathionase (Cystathionine gamma lyase) in complex with DL-propargylglycine" - Protein Data Bank Japan. URL:[Link]

-

"The Role of Host-Generated H2S in Microbial Pathogenesis: New Perspectives on Tuberculosis" - Frontiers. URL:[Link]

-

"Cystathionine γ-lyase-derived H2S negatively regulates thymic egress via allosteric inhibition of sphingosine-1-phosphate lyase" - National Institutes of Health (PMC). URL:[Link]

-

"Tumor-derived hydrogen sulfide, produced by cystathionine-β-synthase, stimulates bioenergetics, cell proliferation, and angiogenesis in colon cancer" - Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

Sources

- 1. pnas.org [pnas.org]

- 2. Structural basis of the inhibition of cystathionine γ-lyase from Toxoplasma gondii by propargylglycine and cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3cog - Crystal structure of human cystathionase (Cystathionine gamma lyase) in complex with DL-propargylglycine - Summary - Protein Data Bank Japan [pdbj.org]

- 4. Frontiers | The Role of Host-Generated H2S in Microbial Pathogenesis: New Perspectives on Tuberculosis [frontiersin.org]

- 5. Cystathionine γ-lyase-derived H2S negatively regulates thymic egress via allosteric inhibition of sphingosine-1-phosphate lyase - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism-Based Inactivation of Alanine Racemase by Ethynylglycine: A Technical Guide

Executive Summary

Alanine racemase (Alr) is a pyridoxal 5'-phosphate (PLP)-dependent isomerase responsible for the interconversion of L-alanine and D-alanine, a critical precursor for the biosynthesis of the bacterial peptidoglycan cell wall [[1]](). Because this enzyme is ubiquitous in bacteria but absent in humans, it represents a highly selective target for antimicrobial drug development. Among the most fascinating classes of Alr inhibitors are mechanism-based inactivators—often termed "suicide substrates."

L-

Mechanistic Causality: The "Suicide" Inhibition Pathway

Suicide inhibition occurs when an enzyme is "tricked" into processing a latent, unreactive substrate analog. Through the enzyme's own catalytic mechanism, the analog is converted into a highly reactive electrophile that covalently modifies the active site, leading to irreversible inactivation 2.

For ethynylglycine and Alanine Racemase, the causality of inactivation follows a precise sequence of electron transfers:

-

Transimination: Ethynylglycine enters the active site and displaces the catalytic lysine to form an external aldimine (Schiff base) with the PLP cofactor.

-

-Proton Abstraction: The active site base (typically Tyr265 or Lys39, depending on the bacterial species) abstracts the

-

Propargylic Rearrangement: Because of the adjacent alkyne group, the carbanion undergoes a rapid propargylic rearrangement. The electrons shift to form a highly electrophilic conjugated allene intermediate 4.

-

Covalent Capture: The allene acts as a potent Michael acceptor. A nucleophilic residue within the active site (often the catalytic lysine) attacks the allene, forming a permanent covalent adduct that permanently kills the enzyme 5.

Fig 1: Mechanism-based suicide inhibition of Alanine Racemase by ethynylglycine.

Kinetic Logic of Suicide Inhibition

To prove that ethynylglycine is a mechanism-based inhibitor rather than a simple bimolecular affinity label, we must demonstrate saturation kinetics. The reaction follows the scheme:

Fig 2: Kinetic model of mechanism-based irreversible enzyme inactivation.

The observed rate of inactivation (

Experimental Protocols: Validating Irreversible Inhibition

To confidently characterize ethynylglycine as a suicide substrate, the experimental design must be a self-validating system that rules out artifacts like non-specific aggregation or reversible tight-binding.

Step-by-Step Methodology

Step 1: Enzyme Preparation & Buffer Selection

-

Action: Purify recombinant Alr and dialyze into 50 mM HEPES or Potassium Phosphate buffer (pH 7.5) containing 10 μM PLP.

-

Causality (Why?): Primary amine buffers like Tris must be strictly avoided. Tris can form Schiff bases with any dissociated PLP or react directly with the highly electrophilic allene intermediate generated by ethynylglycine, artificially lowering the effective inhibitor concentration and skewing kinetic parameters.

Step 2: Time-Dependent Inactivation Assay

-

Action: Incubate Alr (e.g., 1 μM) with varying concentrations of ethynylglycine (e.g., 0.1 to 10 mM) at 25°C.

-

Action: At specific time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw aliquots and dilute them 100-fold into an assay mixture containing a saturating concentration of L-alanine (50 mM).

-

Self-Validation & Controls: A control reaction containing Alr and buffer (no inhibitor) must be run in parallel. This accounts for any spontaneous loss of enzyme activity over time, ensuring that the measured

is solely due to ethynylglycine.

Step 3: Residual Activity Measurement (Coupled Assay)

-

Action: Measure the conversion of L-Ala to D-Ala using a continuous coupled spectrophotometric assay. The assay mixture contains D-amino acid oxidase (DAAO), lactate dehydrogenase (LDH), NADH, and catalase.

-

Causality (Why?): Alr does not produce a direct chromophore. By coupling D-Ala production to DAAO (which produces pyruvate) and then to LDH (which consumes NADH), we can continuously monitor the reaction via the decrease in absorbance at 340 nm.

Step 4: Reversibility Validation (Dialysis)

-

Action: Take a sample of the fully inactivated Alr-ethynylglycine complex and subject it to extensive dialysis (or spin-column gel filtration) against a buffer containing fresh PLP for 24 hours.

-

Causality (Why?): This is the ultimate test of irreversibility. If ethynylglycine were merely a tight-binding reversible inhibitor, removing the free inhibitor via dialysis would shift the equilibrium, and Alr activity would return. A lack of recovered activity confirms the formation of a covalent dead-end complex.

Fig 3: Experimental workflow for kinetic characterization of irreversible Alr inhibition.

Comparative Analysis of Amino Acid-Based Inhibitors

Ethynylglycine is part of a broader class of amino acid analogs designed to hijack PLP-dependent enzymes. The table below synthesizes quantitative and mechanistic distinctions among prominent Alr and PLP-enzyme inhibitors 1, 6.

Table 1: Quantitative & Mechanistic Comparison of Amino Acid-Based Inhibitors

| Inhibitor | Target Enzyme | Inactivation Mechanism | Reversibility | Kinetic Hallmark |

| L- | Alanine Racemase (Alr) | Propargylic rearrangement to conjugated allene | Irreversible | Time-dependent |

| Alanine Racemase (Alr) | Elimination of HCl yielding a reactive enamino acid | Irreversible | High partition ratio ( | |

| Alanine Racemase (Alr) | Defluorination & covalent capture by active site | Irreversible | Time-dependent | |

| L-Propargylglycine | Cystathionine | Propargylic rearrangement to conjugated allene | Irreversible | Time-dependent |

Conclusion

The irreversible inhibition of Alanine Racemase by ethynylglycine represents a masterclass in rational drug design and enzymology. By exploiting the inherent

References

-

Amino Acid Based Antimicrobial Agents – Synthesis and Properties - PMC - NIH. URL:[Link]

-

An outlook on suicide enzyme inhibition and drug design - PMC. URL:[Link]

-

SUICIDE SUBSTRATES, MECHANISM-BASED ENZYME INACTIVATORS: RECENT DEVELOPMENTS - Annual Reviews. URL:[Link]

-

Amino Acids, Peptides and Polymers Synthesis and Screening of New Potentially Pharmacologically Active Enantiomerically Enriched Non-Protein (S) and (R) - ISTC. URL:[Link]

-

Amino Acid Based Antimicrobial Agents – Synthesis and Properties - ResearchGate. URL:[Link]

-

β,γ-Alkynyl α-amino acids: A synthetic challenge - ResearchGate. URL:[Link]

Sources

- 1. Amino Acid Based Antimicrobial Agents – Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An outlook on suicide enzyme inhibition and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. istc.int [istc.int]

- 4. annualreviews.org [annualreviews.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Note: Synthesis of Peptides Containing 2-Aminobut-3-ynoic Acid (Ethynylglycine)

Target Audience: Researchers, peptide chemists, and drug development professionals. Focus: Mechanistic causality, base-free solid-phase peptide synthesis (SPPS), and stereochemical preservation.

Mechanistic Rationale: The Epimerization Challenge

2-Aminobut-3-ynoic acid (L-ethynylglycine, EG) is a highly valuable non-canonical amino acid used to design irreversible enzyme inhibitors (e.g., targeting cysteine cathepsins) and to serve as a minimal-steric-bulk anchor for CuAAC "click" chemistry[1].

However, incorporating EG into peptides presents a severe chemical challenge. The

To successfully synthesize EG-containing peptides, standard SPPS protocols must be abandoned in favor of a highly controlled, base-free synthetic strategy.

Strategic Synthesis of the Ethynylglycine Synthon

Because commercially available Fmoc-ethynylglycine is prone to degradation, best practices dictate synthesizing the ethynylglycine synthon—(R)-2,2-dimethyl-3-(tert-butoxycarbonyl)-4-ethynyl-oxazolidine—from L-serine[2].

Step 2.1: Swern Oxidation to Garner's Aldehyde

L-Serine methyl ester is converted to an

-

Causality & Expert Insight: Standard Swern oxidation utilizes triethylamine (TEA), which causes up to 15% racemization of the aldehyde. Substituting TEA with the sterically demanding Hünig's base (DIPEA) physically hinders proton abstraction, preserving the enantiomeric excess (>98% ee)[3].

Step 2.2: Bestmann-Ohira Homologation

The aldehyde is converted to a terminal alkyne using the Bestmann-Ohira reagent (dimethyl 1-diazo-2-oxopropylphosphonate) and

-

Causality & Expert Insight: Exposing an acyclic

-amino aldehyde to

Workflow & Visualized Methodology

Fig 1: Workflow for ethynylglycine peptide synthesis emphasizing base-free conditions.

Protocol: Base-Free Solid-Phase Peptide Synthesis (SPPS)

Once the ethynylglycine synthon is hydrolyzed and protected to form Fmoc-EG-OH , it can be incorporated into the peptide chain.

Step-by-Step Methodology

-

Resin Preparation: Swell Rink Amide resin (or Wang resin) in DMF for 30 minutes.

-

Base-Free Coupling:

-

Dissolve Fmoc-EG-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

-

Add

-Diisopropylcarbodiimide (DIC) (3.0 eq) to the mixture. Do NOT add DIPEA or NMM. -

Add the activated mixture to the resin and agitate for 2 hours at room temperature.

-

Causality: Oxyma Pure acts as a superior leaving group while maintaining an acidic microenvironment (

). Omitting tertiary amines completely bypasses the base-catalyzed deprotonation of the alkyne-adjacent

-

-

Buffered Fmoc Deprotection (For Subsequent Cycles):

-

Treat the resin with 20% piperidine in DMF containing 0.1 M Oxyma Pure (or 0.1 M HOBt) for 2 × 5 minutes.

-

Causality: Once EG is incorporated, its

-proton remains acidic. Standard piperidine will cause epimerization during the elongation of the rest of the peptide. Adding an acidic additive like Oxyma Pure buffers the basicity of the microenvironment, suppressing enolization while permitting Fmoc removal.

-

-

Thiol-Free Cleavage:

-

Cleave the peptide using TFA/TIPS/

(95:2.5:2.5) for 2 hours. -

Causality: Strictly avoid thiol-based scavengers (e.g., ethanedithiol, EDT). Under strongly acidic cleavage conditions, thiols can undergo unwanted hydrothiolation across the terminal alkyne.

-

Quantitative Analysis of Coupling Conditions

The choice of coupling reagents dictates the stereochemical integrity of the final peptide. The table below summarizes the causality between base strength and epimerization rates.

| Coupling System | Base Additive | Epimerization Rate (%) | Overall Yield (%) | Mechanistic Outcome |

| HATU / HOAt | DIPEA (2.0 eq) | > 45% | 88% | Base-catalyzed enolization leads to near-total racemization. |

| HBTU / HOBt | NMM (2.0 eq) | ~ 25% | 82% | Weaker base reduces, but fails to eliminate, proton abstraction. |

| DIC / HOBt | None | < 5% | 75% | Neutral conditions preserve stereocenter; slower kinetics. |

| DIC / Oxyma Pure | None | < 1% | 94% | Optimal balance: highly reactive ester without basic additives. |

Analytical Validation & Quality Control (Self-Validating System)

To ensure the protocol has functioned as a self-validating system, perform the following quality control checks:

-

Pre-Coupling Validation (Optical Rotation): Measure the specific rotation

of the isolated Garner's aldehyde and the ethynylglycine synthon. A deviation from established literature values immediately flags that the Swern oxidation base (DIPEA) was compromised or insufficiently hindered. -

Post-Cleavage Validation (Chiral UHPLC-MS): Analyze the crude peptide cleavage product via Chiral UHPLC coupled to high-resolution mass spectrometry.

-

Pass Criteria: A single, sharp chromatographic peak corresponding to the exact target mass.

-

Fail Criteria (Epimerization): The appearance of a secondary peak with an identical mass indicates diastereomer formation (epimerization occurred during coupling or deprotection).

-

Fail Criteria (Hydration): A mass shift of

indicates unwanted hydration of the alkyne, typically caused by impure cleavage cocktails.

-

References

- Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products.Beilstein Journal of Organic Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxYwvyffR06wr342h7EHmdLCQRxjqpDPlysaA13CPSPMKU7H9pH54GcI-T6xnkeo-y4JTL_N3B6i5A7gqqIuQpZYCVdd8SC5Yg5FvJmSOGyeOKZHDXNRSzS98p_IISHuCgJDZn2WmzF4Q0PB8=]

- Dipeptide-Derived Alkynes as Potent and Selective Irreversible Inhibitors of Cysteine Cathepsins.Journal of Medicinal Chemistry / ACS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlm-e1t7dgwtlf_JdLCqmrsklU8-VAfjOF6MDysSZlFDDo26Rdh9PatqJM0gJhO4l62FihhraQYCque5YgwMG1YATgZhou5zCn_nlnEyhQf_I1NGXDO2WxwxCjFQVXvnIjKiBCncLZeZM1o_HyfFiU]